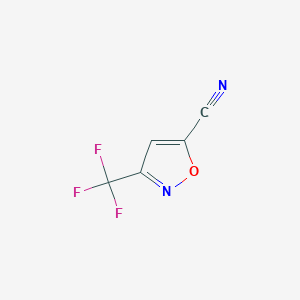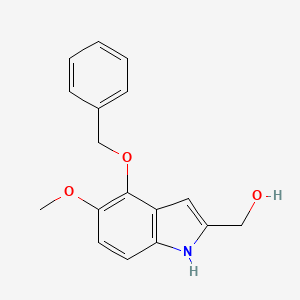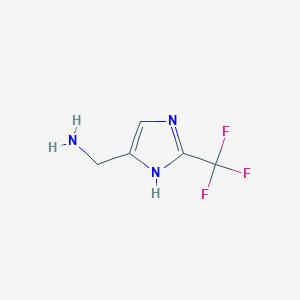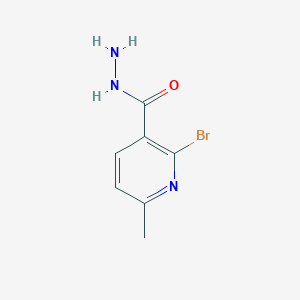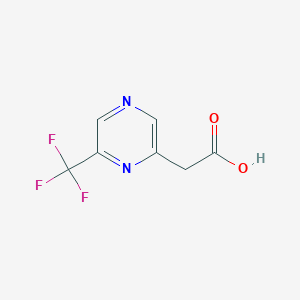
(3-Aminophenyl)methanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminophenyl)methanediol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)methanediol can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 3-nitrophenol using catalytic hydrogenation or chemical reduction methods can yield this compound . Another method involves the direct hydroxylation of 3-aminophenol under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These catalysts facilitate the hydrogenation of nitro compounds to produce the desired aminophenol derivative .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminophenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different aminophenol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aminophenol derivatives, quinones, and substituted phenols .
Wissenschaftliche Forschungsanwendungen
(3-Aminophenyl)methanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (3-Aminophenyl)methanediol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor functions, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: Similar structure but with the amino group at the ortho position.
4-Aminophenol: Similar structure but with the amino group at the para position.
Methanediol: Simplest geminal diol with two hydroxyl groups attached to a single carbon atom
Uniqueness
(3-Aminophenyl)methanediol is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that differ from other aminophenol derivatives .
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(3-aminophenyl)methanediol |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7,9-10H,8H2 |
InChI-Schlüssel |
VLWJROXJIROAIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



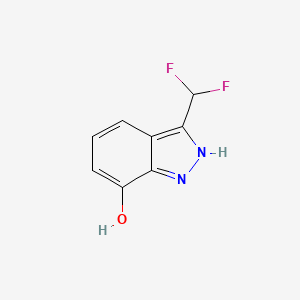

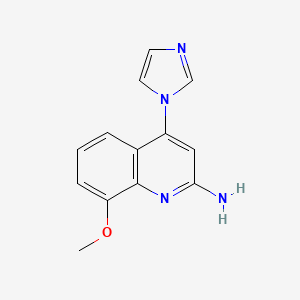
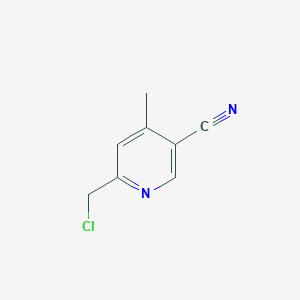
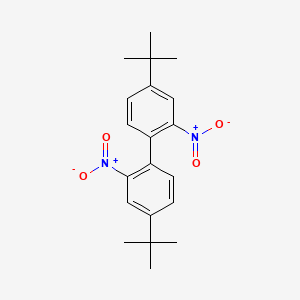
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)
